![molecular formula C24H24N2O5S B2867419 4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 864939-53-7](/img/structure/B2867419.png)

4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

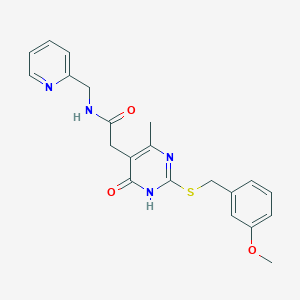

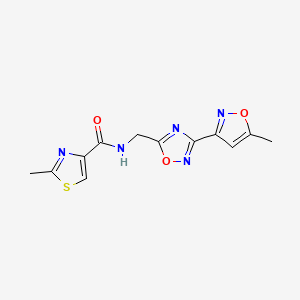

4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide is a compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is also known as BZENEB, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Compounds related to 4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide have been investigated for their inhibitory effects on enzymes like carbonic anhydrases. For example, aromatic sulfonamide inhibitors have shown nanomolar inhibitory concentrations against carbonic anhydrase isoenzymes, exhibiting potential for therapeutic applications in conditions where enzyme inhibition is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Polymer Synthesis

These compounds also play a crucial role in the synthesis of polymers, particularly polybenzoxazines, which are known for their thermal and mechanical properties. Research has focused on developing novel thermosetting systems based on multifunctional benzoxazines, indicating improvements in the thermal, viscoelastic, and mechanical properties of materials derived from these monomers (Gilbert, Taverna, Dieser, Morales, Spontón, & Estenoz, 2018).

Organic Synthesis

Furthermore, these benzamide derivatives have been employed as intermediates in the synthesis of complex organic molecules. The synthesis and characterization of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride highlight the versatility of these compounds in creating new molecules with potential antimicrobial activity (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

Wirkmechanismus

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, are often used as antibacterial agents . They are also known to exhibit inhibition properties against carbonic anhydrase , which is an enzyme involved in maintaining pH and fluid balance in the body .

Mode of Action

Sulfonamides generally act by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth .

Biochemical Pathways

Given the known actions of sulfonamides, it can be inferred that the compound might interfere with the folic acid synthesis pathway in bacteria .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces . Hence, sulfonamides are extensively used antibiotics because of their broad spectrum anti-bacterial action . In higher doses, sulfonamides may cause nausea, vomiting and abdominal irritation .

Result of Action

Based on the known effects of sulfonamides, it can be inferred that the compound might inhibit bacterial growth by interfering with folic acid synthesis .

Eigenschaften

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-2-26(17-18-6-4-3-5-7-18)32(28,29)21-11-8-19(9-12-21)24(27)25-20-10-13-22-23(16-20)31-15-14-30-22/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEHGYBSQLLKAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide](/img/structure/B2867337.png)

![N-(3-Hydroxy-7-oxaspiro[3.5]nonan-1-yl)prop-2-enamide](/img/structure/B2867338.png)

![N-(4-chlorophenethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2867339.png)

![2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2867340.png)

![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2867344.png)

![N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B2867348.png)

![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2867351.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2867354.png)